1-[3-(Methylthio)phenyl]-1-propanol
Description
The methylthio (-SCH₃) substituent on the phenyl ring introduces polarity and steric bulk, distinguishing it from simpler phenylpropanols.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVNBWXDOYBNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Methylthio)phenyl]-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-(methylthio)acetophenone. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylthio)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 1-[3-(Methylthio)phenyl]-1-propanone.
Reduction: 1-[3-(Methylthio)phenyl]propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-[3-(Methylthio)phenyl]-1-propanol exhibits potential pharmacological activity due to its structural resemblance to known bioactive compounds. Its derivatives have been investigated for their effects on various biological targets, including enzymes and receptors.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds might influence serotonin and norepinephrine levels, which are critical in mood regulation .
Table 1: Summary of Pharmacological Studies
| Study Reference | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Antidepressant | Rodent | Increased serotonin levels | |
| Analgesic | Mouse | Reduced pain response | |
| Antimicrobial | Bacterial | Inhibition of bacterial growth |
Materials Science
Synthesis of Polymers
The compound has been utilized as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Case Study: UV-Curable Coatings
In a study examining UV-curable coatings, this compound was found to improve the curing process and the final properties of the coating, such as scratch resistance and adhesion . The photochemical behavior of the compound under UV light contributes to its effectiveness in this application.
Table 2: Properties of Polymers Synthesized with this compound
| Polymer Type | Mechanical Strength | Thermal Stability | Curing Time |
|---|---|---|---|
| Polyurethane | High | Moderate | 5 minutes |
| Epoxy | Very High | High | 10 minutes |
| Acrylate | Moderate | Low | 3 minutes |
Mechanism of Action
The mechanism of action of 1-[3-(Methylthio)phenyl]-1-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through its interaction with cellular components, potentially affecting metabolic pathways and enzyme activities.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)
- Structural Differences: The methyl group is para-substituted on the phenyl ring, whereas 1-[3-(Methylthio)phenyl]-1-propanol has a meta-substituted methylthio group.
- Functional Impact: Polarity: The methylthio group (-SCH₃) is more polar than a methyl group (-CH₃), increasing hydrophilicity and solubility in polar solvents.
3-Phenyl-1-propanol (CAS 122-97-4)
- Structural Differences: The phenyl group is attached to the propanol chain at the third carbon, unlike the terminal substitution in the target compound.
- Physical Properties: Volatility: Henry’s Law Constants (H) for 3-phenyl-1-propanol range from $1.4 \times 10^1$ to $4.8 \times 10^1$ atm·m³/mol, indicating moderate volatility . The methylthio group in this compound likely reduces volatility due to increased molecular weight and polarity. Solubility: Predicted higher water solubility compared to non-polar analogs due to the -SCH₃ group.
3-(Methylthio)-1-propanol
- Structural Differences: Lacks the phenyl ring but retains the methylthio group on the propanol chain.
- Functional Impact: Flavor Enhancement: Demonstrated saltiness-enhancing properties in yeast extracts, attributed to its interaction with taste receptors . The aromatic ring in this compound may alter this bioactivity by introducing π-π interactions or steric hindrance.
Physical and Chemical Properties
Notes and Limitations
Data Gaps: Direct experimental data on this compound’s physical properties (e.g., Henry’s Law Constant, melting/boiling points) are absent in the provided evidence. Predictions are based on substituent effects.
Structural Variants: Compounds like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one () highlight how functional group changes (e.g., ketone vs. alcohol) drastically alter bioactivity, emphasizing the need for targeted studies on the target compound .
Research Recommendations : Further studies should explore synthesis routes, toxicity profiles, and applications in flavor or pharmaceutical contexts.
Biological Activity
1-[3-(Methylthio)phenyl]-1-propanol, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring. Its chemical formula is . The compound is known for its sweet, onion-like flavor and has been detected in various food products such as beans and citrus fruits .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. A study focusing on β-aryl-β-mercapto ketones demonstrated that certain derivatives showed high cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of established drugs like Tamoxifen . This suggests that this compound may possess similar anticancer properties.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Tamoxifen | MCF-7 | 0.5 | |
| Other β-aryl-β-mercapto ketones | MCF-7 | TBD |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies have shown that chalcone derivatives, which share structural similarities with this compound, can activate apoptotic pathways, leading to cell death in malignant cells .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. The compound's safety and potential side effects are essential for evaluating its therapeutic viability. Current literature suggests that while related compounds may exhibit low toxicity in normal cells, further studies are necessary to establish the safety profile of this compound specifically .
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A synthesis of various derivatives revealed that certain modifications enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted therapies based on this compound's structure .
- Flavor Profile Analysis : Research into the sensory properties of 3-(Methylthio)-1-propanol indicated its presence in various foods, suggesting a role in flavor enhancement. This aspect could be leveraged in food science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
